4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine
Overview
Description
4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine (DCPMO) is an important synthetic organic compound that has been widely used in the field of biochemistry and physiology. It is a chiral amine with a cyclopropyl group and two deuterium atoms that have been shown to have a wide range of biological activities. DCPMO has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds. In addition, it has been used to study the structure and function of proteins and enzymes, and to investigate the structure and function of receptors.
Scientific Research Applications
Synthesis and Structural Studies
- Tetrahydro-1,3-oxazepines, closely related to 1,3-oxazol-2-amines, are synthesized via intramolecular amination of cyclopropylmethyl cation, demonstrating the potential of these compounds in forming complex heterocyclic structures (Skvorcova, Grigorjeva, & Jirgensons, 2015).
- Research on 5-methylene-1,3-dioxolan-2-ones interacting with amines led to the synthesis of 4-hydroxy-2-oxazolidinones, a class of compounds structurally similar to 1,3-oxazol-2-amines (Б. Чернышева, Алексеевич Боголюбов, & Борисович Семенов, 2013).
Chemical Space and Functionalization
- The construction of macrocyclic structures such as cyclophanes, utilizing 2-amino-3,3-dichloroacrylonitrile (ADAN) for forming oxazole fragments, indicates the utility of 1,3-oxazol-2-amines in developing spatially complex molecules (Merzhyievskyi et al., 2020).
- The study of poly(2-alkyl-1,3-oxazoline)s with terminal quarternary ammonium groups, which showed antimicrobial potential, reveals the biomedical applications of oxazoline derivatives (Waschinski & Tiller, 2005).
Advanced Synthesis Techniques
- Research on gold-catalysed intermolecular formal [3+2]-dipolar cycloaddition to synthesize complex, fully substituted and functionalised 4-aminooxazoles highlights advanced synthesis techniques applicable to 1,3-oxazol-2-amines (Gillie, Jannapu Reddy, & Davies, 2016).
Heterocyclic Chemistry
- The development of heterocyclic compounds such as 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one showcases the versatility of oxazole derivatives in synthesizing diverse heterocyclic structures (Amareshwar, Mishra, & Ila, 2011).
- Studies on the coupling of substituted 2-amino-1,3-oxazoles with chloro-heterocycles, despite the challenges, underscore the potential of these compounds in forming new chemical bonds (Noonan, Dishington, Pink, & Campbell, 2012).
Mechanism of Action
Target of Action
The primary targets of Rilmenidine-d4, also known as 4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine, are the I1 imidazoline receptors located in the brainstem and kidneys . These receptors play a crucial role in modulating sympathetic tone and sodium and water reabsorption .
Mode of Action
Rilmenidine-d4 selectively binds to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem . This binding leads to a reduction in systemic sympathetic tone . Furthermore, Rilmenidine-d4 acts in the kidney by inhibiting the sodium-hydrogen antiport . The overall antihypertensive effect of Rilmenidine-d4 is mainly through reduced total peripheral resistance, mediated by a reduction in sympathetic activity .
Pharmacokinetics
It is known that rilmenidine, the non-deuterated form, is well-tolerated and can be taken in combination for greater efficacy . More research would be needed to provide a detailed outline of Rilmenidine-d4’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Rilmenidine-d4’s action include a reduction in blood pressure and an improvement in glucose metabolism . In hypertensive patients, Rilmenidine-d4 has been shown to reduce left ventricular hypertrophy and microalbuminuria .
properties
IUPAC Name |
4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12)/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXADFVORZEARL-NZLXMSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC3=NCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=N1)NC(C2CC2)C3CC3)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509917 | |
Record name | N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85047-14-9 | |
Record name | N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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